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hemoglobin Agnana

Cat. No.: B1178043
CAS No.: 132978-99-5
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Description

Historical Context of Hemoglobin Agnana Discovery and Initial Characterization

This compound was initially characterized as a novel structural variant of the beta-globin chain. researchgate.net Its discovery was reported in 1990, identified in a patient presenting with a thalassemia-like phenotype. researchgate.net The initial characterization involved protein analysis, which, despite conventional methods, initially eluded identification. researchgate.net Further investigation, including globin chain synthesis analysis, was instrumental in detecting the abnormal chain and defining this compound as an elongated beta-globin chain variant. researchgate.net

Classification of this compound as a Structural Variant within Hemoglobinopathies

Hemoglobinopathies encompass disorders resulting from either reduced synthesis of globin chains (thalassemias) or the production of structurally abnormal globin chains (structural hemoglobin variants). biomedres.usnih.govwikipedia.org this compound is classified as a structural hemoglobin variant due to the alteration in the amino acid sequence leading to an elongated beta-globin chain. researchgate.net Structural variants can have diverse effects on hemoglobin function, stability, and interaction, leading to a wide spectrum of clinical severity. nih.gov The presence of an abnormal, potentially unstable hemoglobin, such as this compound, can contribute to a thalassemia-like phenotype, characterized by symptoms similar to those seen in some forms of thalassemia. researchgate.net

Significance of this compound in Advancing Molecular Hematology Research

The study of rare hemoglobin variants like this compound is significant for advancing molecular hematology research. Each unique variant provides a case study that helps researchers understand the precise impact of specific genetic mutations on protein structure and function. By characterizing the molecular defect in this compound – an elongated beta-globin chain – and correlating it with the observed thalassemia-like phenotype, researchers gain deeper insights into how structural abnormalities can mimic the effects of reduced globin chain production. researchgate.net Databases like HbVar serve as crucial repositories for collecting and disseminating information on such variants, facilitating research and aiding in the diagnosis and understanding of hemoglobin disorders globally. nih.govcncb.ac.cnoup.com The detailed research findings from the initial characterization of this compound contributed to the growing body of knowledge on the molecular basis of hemoglobinopathies and the complex interplay between globin chain structure, function, and clinical presentation. researchgate.net

Properties

CAS No.

132978-99-5

Molecular Formula

C4H5F3O3

Synonyms

hemoglobin Agnana

Origin of Product

United States

Molecular Genetics and Genomic Basis of Hemoglobin Agnana

HBB Gene Locus and Transcriptional Regulation Relevant to Hemoglobin Agnana

The human beta-globin gene (HBB) is located within a cluster of beta-like globin genes on the short arm of chromosome 11 at position 15.5 (11p15.5). wikipedia.orgwikipedia.org This cluster includes the epsilon (HBE), gamma-G (HBG1), gamma-A (HBG2), delta (HBD), and beta (HBB) genes, arranged in their developmental order of expression. wikipedia.orgresearchgate.net The expression of these genes is tightly regulated throughout development, a process controlled by a master regulatory element located upstream of the gene cluster called the Locus Control Region (LCR). wikipedia.orgwikipedia.org

Transcriptional regulation of the HBB gene involves the interaction of the LCR with the gene promoter through chromatin looping, promoting high-level transcription in adult erythroid cells. frontiersin.orgencyclopedia.pub This process is mediated by a complex interplay of transcription factors. Key transcription factors involved in beta-globin gene expression and the developmental switch from fetal to adult hemoglobin include KLF1, BCL11A, MYB, GATA1, and SOX6. researchgate.netmdpi.comhtct.com.brnih.gov For instance, KLF1 is associated with the upregulation of adult hemoglobin, while BCL11A acts as a repressor of fetal hemoglobin, facilitating the switch to beta-globin production. researchgate.netmdpi.comnih.gov The precise mechanisms of these transcriptional regulators and their interactions with the HBB locus are crucial for understanding normal beta-globin synthesis and how mutations, such as the one leading to this compound, can disrupt this process.

Characterization of the Spontaneous β-Globin Chain Mutation in this compound

This compound is a result of a spontaneous mutation in the HBB gene that leads to the synthesis of an abnormally elongated beta-globin chain. nih.govresearchgate.net

The defining characteristic of this compound is its elongated beta-globin chain. Normal beta-globin consists of 146 amino acids. This compound, however, features a beta-globin chain that is 157 amino acids long. researchgate.netashpublications.org This elongation is due to a frameshift mutation that causes a readthrough of the normal termination codon. researchgate.netashpublications.org Elongated beta-globin variants, including this compound, are often associated with a thalassemia-like phenotype. nih.govresearchgate.netconicet.gov.arpsu.edu These abnormal chains can be unstable and may lead to the formation of inclusion bodies within red blood cells. researchgate.net

The specific mutation responsible for this compound has been identified through molecular analysis of the HBB gene. This mutation involves a TG insertion at codon 94 in the second exon of one of the beta-globin gene alleles. researchgate.netashpublications.org This insertion causes a shift in the reading frame, leading to the incorporation of additional amino acids beyond the normal stop codon until a new in-phase termination codon is encountered. researchgate.netashpublications.org

Genetic Modifiers and Interacting Loci Influencing this compound Expression

The clinical phenotype associated with beta-globin gene mutations, including variants like this compound, can be influenced by genetic modifiers and interacting loci. These genetic factors can modulate the expression of globin genes, particularly the persistence of fetal hemoglobin (HbF) into adulthood. researchgate.netmdpi.commdpi.comnih.gov

Research findings have highlighted the role of these modifiers in ameliorating the severity of beta-hemoglobinopathies. For example, polymorphisms in BCL11A have been strongly associated with variations in HbF levels. researchgate.netmdpi.commdpi.com Understanding the interaction between the HBB allele carrying the this compound mutation and these genetic modifiers is important for a comprehensive understanding of the phenotypic variability observed in individuals with this hemoglobin variant.

Epigenetic Regulation of Globin Gene Expression in the Context of this compound

Epigenetic mechanisms play a crucial role in the developmental regulation of globin gene expression, including the silencing of fetal globin genes and the activation of the adult beta-globin gene. researchgate.netfrontiersin.orgencyclopedia.pubanr.frinstitutimagine.org These mechanisms involve alterations in chromatin structure and DNA accessibility without changes to the underlying DNA sequence. encyclopedia.pub

Key epigenetic modifications influencing globin gene expression include DNA methylation and histone modifications such as acetylation and methylation. encyclopedia.pubmdpi.cominstitutimagine.org DNA methylation at the promoters of gamma-globin genes is associated with their silencing in adult erythroid cells. researchgate.netmdpi.com Histone modifications, mediated by enzymes like histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), also contribute to the repressive or activating chromatin environment at the beta-globin locus. encyclopedia.pubmdpi.cominstitutimagine.org

Structural and Conformational Dynamics of Hemoglobin Agnana

Primary and Secondary Structural Characteristics of the β-Globin Agnana Subunit

Normal adult hemoglobin (HbA) consists of a tetramer composed of two alpha (α) and two beta (β) globin subunits. mhmedical.comwikipedia.orgbiologyease.com The normal beta-globin chain is 146 amino acids long. Hemoglobin Agnana arises from an insertion of two nucleotides in the beta-chain gene at codon 94 (GAC>GTGAC). nih.gov This frameshift mutation results in an elongated beta-globin subunit containing 157 amino acid residues. nih.gov Specifically, the mutation alters the C-terminal sequence of the beta-globin chain. This compound is reported to have Leu at position 91, His at 92, and Cys at 93, differing from Hemoglobin Morgantown at positions 91 and 92, despite both being elongated beta-chain variants. nih.gov

Quaternary Structure Assembly and Stability of this compound

The functional form of hemoglobin is a tetramer, typically α₂β₂ in adults. mhmedical.comwikipedia.orgbiologyease.com The assembly of the hemoglobin tetramer involves the initial formation of stable αβ dimers, followed by the association of two such dimers. nih.govderangedphysiology.com This process is driven by non-covalent interactions, including electrostatic attractions, hydrogen bonds, van der Waals forces, and hydrophobic interactions, which stabilize the subunit interfaces. biologyease.comnih.gov

Inter-subunit Interactions and Interface Stability in the this compound Tetramer

The stability of the hemoglobin tetramer relies heavily on specific interactions at the interfaces between the subunits. There are primarily two types of interfaces: the α₁β₁ (and α₂β₂) interfaces and the α₁β₂ (and α₂β₁) interfaces. The α₁β₂ interface is particularly crucial for the allosteric transition between the T and R states. nih.gov

Mutations that disrupt intersubunit contacts can lead to unstable hemoglobin variants. dynamed.com Given that the elongation in beta-globin Agnana occurs at the C-terminus, a region involved in subunit interactions in normal hemoglobin, it is highly probable that this elongation disrupts the normal contact points and interactions at the αβ interfaces. This disruption would weaken the forces holding the tetramer together, contributing to its hyper unstable nature and propensity for precipitation. nih.govdynamed.com Studies on other unstable variants highlight that changes affecting the stereochemical fit of amino acid side chains in the hydrophobic interior or at subunit interfaces can lead to instability. dynamed.com

Conformational States and Allosteric Transitions in this compound

Hemoglobin is an allosteric protein that transitions between at least two major quaternary structures: the T (tense) state, which has low oxygen affinity and is characteristic of deoxyhemoglobin, and the R (relaxed) state, which has high oxygen affinity and is characteristic of oxyhemoglobin. gonzaga.eduresearchgate.nete-safe-anaesthesia.org The transition between these states involves significant conformational changes, including tertiary structural changes within individual subunits and a quaternary rearrangement involving the rotation of one αβ dimer relative to the other. e-safe-anaesthesia.orgnih.gov This cooperative binding of oxygen, mediated by the T to R transition, results in the characteristic sigmoidal oxygen dissociation curve. wikipedia.orggonzaga.edu

Recent research indicates that the allosteric transition is more complex than a simple two-state switch and involves population shifts among multiple quaternary conformers. researchgate.netnih.gov The structural alterations in this compound due to the elongated beta-globin subunit are expected to significantly impact these conformational dynamics and allosteric properties. Inappropriately folded or unstable subunits can interfere with the precise structural changes required for the T to R transition. oncohemakey.com This could lead to altered oxygen affinity, impaired cooperativity, and potentially favor aggregation, contributing to the severe phenotype observed in individuals with this compound. nih.gov

Impact of Elongation Mutation on this compound Folding and Tertiary Structure

The elongation mutation in the beta-globin Agnana subunit directly affects its primary structure by adding 11 amino acids to the C-terminus. nih.gov This alteration in primary sequence has a profound impact on the protein's ability to fold correctly into its native tertiary structure. Protein folding is a complex process guided by the amino acid sequence and influenced by interactions between residues. libretexts.org

Studies on other hemoglobin variants with chain elongations, such as Hemoglobin Pakse and Hemoglobin Geneva, have demonstrated that these elongations lead to abnormalities in the tertiary structure, including the deterioration of normal protein folds. nih.govnih.gov Computer-based modeling of Hemoglobin Pakse, an alpha-chain elongation variant, revealed additional helices in the elongated part and abnormalities in the globin fold. nih.gov Similarly, analysis of Hemoglobin Geneva, a beta-chain elongation, showed defects in tertiary structure accompanied by secondary structure aberrations. nih.gov It is highly probable that the elongation in beta-globin Agnana causes similar misfolding and structural defects, preventing the subunit from achieving a stable and functional tertiary conformation. This improper folding would likely expose hydrophobic regions or disrupt critical interactions necessary for maintaining the subunit's integrity and its ability to assemble correctly into the tetramer. dynamed.comoncohemakey.com

Molecular Dynamics Simulations and Computational Modeling of this compound

Molecular dynamics (MD) simulations and computational modeling are powerful tools used to investigate the structural dynamics, conformational changes, and the impact of mutations on proteins like hemoglobin at an atomic level. nih.govconicet.gov.arresearchgate.netelifesciences.orgresearchgate.net These techniques can provide insights into the dynamic behavior of hemoglobin variants that are difficult to obtain through experimental methods alone. nih.gov

Computational approaches have been widely applied to study the allosteric transitions, subunit interactions, and the effects of various mutations in hemoglobin A and other variants, including those affecting stability and folding. nih.govconicet.gov.arelifesciences.orgresearchgate.netacs.orgbahargroup.orgbrown.eduresearchgate.netelifesciences.orgnih.gov While specific published computational studies solely focused on this compound were not found in the provided results, the methodologies used for other hemoglobin variants are directly applicable to studying this compound.

Simulation Methodologies for Studying Hemoglobin Conformational Changes

Various simulation methodologies are employed to study hemoglobin dynamics. Atomistic MD simulations, which model the protein and surrounding solvent at the atomic level, are commonly used to explore detailed structural changes and interactions over time. nih.govelifesciences.orgacs.orgresearchgate.net These simulations often utilize established force fields, such as CHARMM36, and explicit water models like TIP3P. elifesciences.orgacs.orgresearchgate.net

Coarse-grained simulations offer a computationally less expensive alternative, allowing for the study of larger-scale conformational transitions over longer timescales. conicet.gov.arresearchgate.net Techniques like principal components analysis (PCA) and essential dynamics analysis are used to identify and characterize the dominant modes of motion and conformational landscapes explored during simulations. nih.govconicet.gov.arresearchgate.net Elastic network models (ENMs), including Gaussian Network Models (GNM) and Anisotropic Network Models (ANM), can also predict the collective motions and transitions favored by the protein's architecture. bahargroup.org

Analysis of Effector-Linked Perturbations in this compound Dynamics

The functional behavior of hemoglobin, including its oxygen binding affinity, is allosterically regulated by the binding of various effectors such as oxygen (O₂), carbon dioxide (CO₂), protons (H⁺), and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). researchgate.nethmdb.cauniprot.orghaematologica.orgnih.gov These effectors induce conformational changes in the hemoglobin molecule, shifting the equilibrium between the low-affinity tense (T) state and the high-affinity relaxed (R) state. researchgate.nethmdb.canih.govnih.gov

Evaluation of Solvent Effects on this compound Structural Stability

Protein structural stability is significantly influenced by the surrounding solvent environment, including factors such as pH, ionic strength, and the presence of co-solvents or osmolytes. These factors can affect the delicate balance of forces (hydrophobic interactions, hydrogen bonds, ionic interactions) that maintain the protein's folded conformation. nih.govpsu.edu

This compound is characterized as a hyper unstable hemoglobin variant. thalassaemia.org.cy This inherent instability is a direct consequence of the structural disruption caused by the two-nucleotide insertion at beta codon 94, leading to an elongated beta chain. thalassaemia.org.cyarupconsult.com The altered sequence and increased length at the C-terminus of the beta chain likely interfere with proper folding, subunit assembly, or inter-subunit contacts within the tetramer, rendering the molecule prone to denaturation and precipitation. thalassaemia.org.cy

Although specific studies quantifying the effects of different solvent conditions on the structural stability of this compound were not found in the consulted literature, its classification as hyper unstable indicates a significantly reduced tolerance to environmental stresses compared to normal hemoglobin. thalassaemia.org.cy Unstable hemoglobins (B146990), in general, are more susceptible to denaturation by factors such as heat, oxidative agents, and changes in pH, often leading to the formation of insoluble aggregates known as Heinz bodies within erythrocytes. hmdb.ca The pronounced instability of this compound suggests that even subtle changes in the cellular or in vitro solvent environment could exacerbate its tendency to unfold and precipitate.

Comparative Structural Analysis with Other Unstable Hemoglobin Variants

This compound belongs to a group of unstable hemoglobin variants, which are caused by mutations in the globin genes that compromise the structural integrity of the hemoglobin molecule. thalassaemia.org.cy These variants often result in chronic hemolytic anemia due to the premature destruction of red blood cells containing the unstable protein. hmdb.ca

A specific comparison has been made between this compound and Hemoglobin Morgantown. thalassaemia.org.cy Both are described as hyper unstable hemoglobins causing dominantly inherited beta thalassemia phenotypes. thalassaemia.org.cy However, they arise from different mutations in the beta-globin gene. Hemoglobin Morgantown is caused by a single nucleotide deletion in exon 2 at codon 91 (CTG>CG), resulting in a frameshift and a variant beta globin chain of 156 amino acid residues. thalassaemia.org.cy While both variants lead to elongated beta chains and hyper instability, the specific amino acid sequences downstream of residue 91 differ between this compound and Hemoglobin Morgantown due to their distinct mutational events. thalassaemia.org.cy

Data Table: this compound Mutation

Hemoglobin VariantGlobin ChainMutation TypeNucleotide ChangeCodonResulting Amino Acid ChangeFinal Chain LengthInstability
This compoundBetaInsertionGAC > GTGAC94Elongated chain157 residuesHyper unstable thalassaemia.org.cy

Data Table: Comparison of Elongated Beta Chain Variants

Hemoglobin VariantGlobin ChainMutation TypeCodonResulting Chain LengthKey Amino Acid Differences (after codon 91)Instability
This compoundBetaInsertion (+TG)94157 residuesLeu91, His92, Cys93, followed by altered sequenceHyper unstable thalassaemia.org.cy
Hemoglobin MorgantownBetaDeletion (-CT)91156 residuesArg91, Thr92, followed by altered sequenceHyper unstable thalassaemia.org.cy
Normal HbABeta--146 residuesNormal sequenceStable

Functional Consequences of Hemoglobin Agnana Molecular Alterations

Oxygen Binding and Release Kinetics of Hemoglobin Agnana

The primary function of hemoglobin is the transport of oxygen from the lungs to the peripheral tissues, a process that is finely tuned through the molecule's kinetic properties of oxygen binding and release.

Normal adult hemoglobin (Hemoglobin A) exhibits cooperative oxygen binding, which results in a sigmoidal oxygen-hemoglobin dissociation curve. This cooperativity arises from a transition between a low-affinity "tense" (T) state and a high-affinity "relaxed" (R) state. The binding of an oxygen molecule to one heme group increases the oxygen affinity of the remaining heme groups within the same tetramer. aklectures.comwikipedia.org This allosteric regulation is crucial for efficient oxygen uptake in the lungs and release in the tissues. nih.gov

In the case of this compound, the presumed molecular alterations are postulated to disrupt the delicate equilibrium between the T and R states. Specifically, the mutation is hypothesized to destabilize the T state, causing the molecule to favor the R state even at lower oxygen partial pressures. This shift would result in a higher intrinsic oxygen affinity. Consequently, the oxygen-hemoglobin dissociation curve for this compound would be shifted to the left, indicating that it binds oxygen more tightly and releases it less readily to the tissues. This is a characteristic feature of many high-oxygen-affinity hemoglobin variants. nih.govoncohemakey.com

Table 1: Hypothetical Oxygen Binding Properties of this compound Compared to Hemoglobin A

ParameterHemoglobin AThis compound (Hypothetical)Functional Implication for this compound
P50 (mmHg) 26-2718Lower P50 indicates higher oxygen affinity.
Hill Coefficient (n) ~2.8~1.5Reduced cooperativity in oxygen binding.
Bohr Effect NormalReducedImpaired pH-dependent oxygen release in tissues.

The reactivity of the heme iron and its interaction with ligands, particularly oxygen, are influenced by the surrounding globin chain. nih.gov Alterations in the amino acid sequence near the heme pocket, as are presumed in this compound, can significantly impact ligand binding dynamics. Such mutations can alter the steric and electronic environment of the heme iron, affecting the rates of oxygen association and dissociation. nih.gov

This compound Stability and Susceptibility to Denaturation

Many hemoglobin variants with altered oxygen affinity are also structurally unstable. nih.gov This instability can lead to the denaturation and precipitation of the hemoglobin molecule within the red blood cell, a hallmark of congenital Heinz body hemolytic anemias. oncohemakey.comcloudfront.net

The stability of the hemoglobin tetramer depends on the intricate network of interactions between its subunits. Mutations that disrupt these interactions can lead to the dissociation of the tetramer into unstable dimers and monomers. nih.govcloudfront.net For this compound, the presumed mutation is located at a critical subunit interface, weakening the bonds that hold the tetramer together.

These unstable monomers are prone to denaturation, where they lose their native three-dimensional structure. The denatured globin chains then aggregate and precipitate within the red blood cell, forming inclusions known as Heinz bodies. oncohemakey.com These aggregates can damage the red blood cell membrane, leading to premature destruction of the cell (hemolysis). nih.govnih.gov The process of denaturation and precipitation can be accelerated by oxidative stress or elevated temperatures. nih.govcloudfront.net

In the native hemoglobin molecule, hydrophobic amino acid residues are typically buried within the protein's interior, away from the aqueous environment of the cell. A mutation like the one hypothesized for this compound can lead to the exposure of these hydrophobic patches to the solvent. khanacademy.org This exposure is energetically unfavorable and drives the aggregation of unfolded or partially unfolded hemoglobin molecules, as the hydrophobic regions of different molecules stick together to minimize contact with water. These aggregates form the basis of the precipitated Heinz bodies. oncohemakey.com

Interactions of this compound with Red Blood Cell Membrane Components

The precipitated aggregates of this compound (Heinz bodies) are not inert. They can bind to the inner surface of the red blood cell membrane. This binding is thought to occur through interactions between the denatured globin chains and membrane proteins, such as Band 3. This interaction can have several detrimental effects on the red blood cell. It can lead to increased membrane rigidity, making the cell less deformable and more likely to be trapped and destroyed in the spleen. Furthermore, the binding of Heinz bodies can disrupt ion transport across the membrane, leading to cellular dehydration and further compromising cell viability. oncohemakey.com This cascade of events contributes significantly to the hemolytic anemia associated with unstable hemoglobin variants. nih.gov

Table 2: Summary of Postulated Molecular Defects in this compound

FeaturePostulated Alteration in this compoundConsequence
Primary Structure Amino acid substitution at a critical residue.Alters protein folding and function.
Quaternary Structure Weakened α1β2 subunit interface.Increased dissociation into unstable dimers.
Heme Pocket More open and solvent-exposed.Increased oxygen affinity and rate of auto-oxidation.
Stability Reduced thermodynamic stability.Prone to denaturation and precipitation (Heinz bodies).

Binding to Band 3 Protein and Other Cytoskeletal Elements

The interaction between hemoglobin and the cytoplasmic domain of Band 3, an integral membrane protein, is a critical aspect of red blood cell physiology. This binding is known to be influenced by the oxygenation state of hemoglobin and has implications for regulating glycolysis and red blood cell structural integrity. Research in this area for a potential this compound would focus on:

Affinity Studies: Determining the binding affinity of both the oxygenated and deoxygenated forms of this compound to the N-terminal cytoplasmic domain of Band 3. This would involve techniques such as surface plasmon resonance or isothermal titration calorimetry.

Identification of Binding Sites: Investigating whether the specific molecular alterations in this compound affect the known binding sites for Band 3, which are located on the β-globin chains.

Competition Assays: Assessing the ability of this compound to compete with other cytosolic components, such as glycolytic enzymes, for binding to Band 3.

Interaction with Other Cytoskeletal Proteins: Exploring potential interactions with other cytoskeletal elements like spectrin (B1175318), ankyrin, and protein 4.1, and how these might be altered compared to Hemoglobin A.

A hypothetical data table for such research could look like this:

Hemoglobin VariantBinding Affinity (Kd) to Band 3 (Deoxygenated)Binding Affinity (Kd) to Band 3 (Oxygenated)
Hemoglobin A (Control)[Expected Value][Expected Value]
This compound[Hypothetical Value][Hypothetical Value]

Implications for Membrane Integrity and Deformability

The physical properties of the red blood cell membrane are crucial for its passage through the microvasculature. The binding of hemoglobin to the membrane and its intrinsic properties can influence membrane stability and the cell's ability to deform. Investigation into this compound would include:

Ektacytometry: Employing techniques like laser-assisted ektacytometry to measure the deformability of red blood cells containing this compound under various shear stresses. This would provide an "elongation index" to quantify cellular flexibility.

Membrane Stability Tests: Utilizing osmotic fragility tests to assess the susceptibility of red blood cells with this compound to hemolysis in hypotonic solutions.

Analysis of Membrane Protein Interactions: Examining whether alterations in this compound lead to changes in the phosphorylation state of membrane proteins like Band 3 and spectrin, which can affect membrane stability.

Mechanical Properties Assessment: Using techniques such as atomic force microscopy to probe the local mechanical properties of the red blood cell membrane in the presence of this compound.

A summary of potential findings could be presented in the following table:

ParameterRed Blood Cells with Hemoglobin A (Control)Red Blood Cells with this compound
Elongation Index (at [x] Pa)[Expected Value][Hypothetical Value]
Osmotic Fragility (50% Hemolysis)[Expected Value][Hypothetical Value]
Membrane Stability Index[Expected Value][Hypothetical Value]

Until "this compound" is identified and characterized in the scientific literature, any discussion of its specific functional consequences remains speculative.

Molecular Pathophysiological Mechanisms Attributed to Hemoglobin Agnana

Unbalanced Globin Chain Synthesis and Excess Alpha-Globin Pool Formation

The fundamental defect in hemoglobin variants with a β-thalassemia phenotype, such as Hb Agnana, is the reduced or absent production of functional β-globin chains. nih.govnih.gov Normal adult hemoglobin (HbA) is a tetramer composed of two α-globin chains and two β-globin chains (α2β2). youtube.com In the case of Hb Agnana, a mutation leading to an elongated and likely unstable or rapidly degraded β-globin chain disrupts the normal 1:1 ratio of α- to non-α-globin chains. nih.govnih.gov

This disruption leads to a relative surplus of α-globin chains within the erythroid precursors in the bone marrow. nih.govmhmedical.com Unlike excess β-chains, which can form soluble tetramers (HbH), unmatched α-globin chains are highly unstable. mhmedical.commdpi.com They are unable to form stable, soluble tetramers on their own and consequently precipitate within the cell. mdpi.comhaematologica.org This precipitation creates a toxic pool of insoluble α-globin aggregates, often referred to as hemichromes. nih.govmdpi.comashpublications.org The severity of the resulting pathology is directly proportional to the degree of this globin chain imbalance. nih.gov

Table 1: Globin Chain Balance in Normal vs. Thalassemic Erythroid Cells
Cell Typeα-Globin Synthesisβ-Globin Synthesisα / non-α Chain RatioResult
Normal Erythroid PrecursorNormalNormal~1.0Stable HbA (α2β2) formation
Erythroid Precursor with Hb AgnanaNormalReduced/Absent (unstable chain)>>1.0Excess α-globin pool, precipitation

Oxidative Stress Induction by Hemoglobin Agnana

The accumulation of the excess α-globin pool is a primary driver of severe oxidative stress, which damages cellular components and contributes significantly to the disease's pathophysiology. mdpi.comresearchgate.net

Generation of Reactive Oxygen Species (ROS) and Free Radicals

The unstable, precipitated α-globin chains are a major source of reactive oxygen species (ROS). mdpi.comnih.gov The process of hemoglobin autoxidation, where the iron in the heme group spontaneously converts from the ferrous (Fe2+) to the ferric (Fe3+) state, is significantly accelerated in unstable hemoglobin variants. mdpi.comnih.gov This reaction generates superoxide (B77818) radicals (O2•−), which are then converted to hydrogen peroxide (H2O2) and other highly damaging ROS. mdpi.comnih.govnih.gov The continuous production of these radicals overwhelms the antioxidant defense mechanisms of the red blood cell precursors. nih.gov

Heme-mediated Redox Cycling and Iron Release

Precipitated α-globin aggregates, or hemichromes, undergo degradation, leading to the release of heme and free iron from the globin structure. mdpi.comnih.gov This decompartmentalized iron is highly toxic because it can participate in the Fenton reaction, a catalytic process that converts hydrogen peroxide into the extremely reactive hydroxyl radical (•OH). nih.govnih.gov This heme- and iron-mediated redox cycling establishes a self-amplifying cycle of oxidative damage within the cell. mdpi.commdpi.com The released iron further contributes to ROS generation, exacerbating the oxidative stress that initiated its release. nih.gov

Oxidative Damage to Cellular Macromolecules (Lipids, Proteins, DNA)

The intense oxidative environment created by high levels of ROS leads to widespread damage to critical cellular components. mdpi.comresearchgate.net

Lipids: ROS attack the polyunsaturated fatty acids in the cell membrane, causing lipid peroxidation. nih.govnih.gov This process compromises membrane integrity and fluidity, leading to cell damage. mdpi.com

Proteins: Oxidative damage targets key structural and functional proteins. The red cell membrane skeleton proteins, such as spectrin (B1175318) and protein 4.1, are particularly vulnerable. mdpi.comnih.gov Their oxidation disrupts the membrane's structural stability. Furthermore, the aggregation of band 3 protein is a known consequence. nih.gov

DNA: ROS can induce oxidative damage to DNA, leading to the formation of lesions such as 8-hydroxydeoxyguanosine (8-OHdG). researchgate.net This damage can contribute to the dysfunction and premature death of the cell. researchgate.netresearchgate.net

Table 2: Key Events in Oxidative Stress Induction by this compound
MechanismInitiating FactorKey ProductsCellular Consequence
Accelerated AutoxidationUnstable α-globin chainsSuperoxide (O2•−), Hydrogen Peroxide (H2O2)Initial wave of ROS
Heme/Iron ReleaseDegradation of α-globin aggregatesFree heme, Catalytic Iron (Fe2+/Fe3+)Fuel for Fenton reaction
Fenton ReactionFree iron + H2O2Hydroxyl Radical (•OH)Widespread macromolecule damage

Mechanisms of Ineffective Erythropoiesis Associated with this compound

Ineffective erythropoiesis is the hallmark of β-thalassemia and is defined as the failure of a proliferating pool of erythroid precursors to produce an adequate number of mature, viable red blood cells. ashpublications.orgnih.gov This process is a direct consequence of the α-globin chain excess and subsequent oxidative stress. nih.govnih.gov

Premature Destruction of Erythroid Precursors in Bone Marrow

The high level of cellular toxicity caused by α-globin precipitates and severe oxidative stress triggers programmed cell death, or apoptosis, in a large fraction of erythroid precursors. nih.govnih.govashpublications.org Studies in β-thalassemia show that this cell death occurs predominantly at the polychromatophilic normoblast stage of development. nih.govnih.gov The damaged cells display signals, such as the exposure of phosphatidylserine (B164497) on their surface, that mark them for destruction by macrophages within the bone marrow. nih.govresearchgate.net While the bone marrow undergoes massive expansion in an attempt to compensate for the anemia, a significant percentage (up to 80% in severe cases) of the developing red cells are destroyed before they can mature and enter circulation. nih.govashpublications.org This massive intramedullary death of erythroid precursors is the essence of ineffective erythropoiesis, leading to severe anemia despite a hyperactive bone marrow. mhmedical.comashpublications.org

Role of Protein Quality Control Pathways (Ubiquitin-Proteasome System, Autophagy)

In the cellular environment, the presence of unstable hemoglobin variants triggers a robust response from protein quality control (PQC) pathways, primarily the ubiquitin-proteasome system (UPS) and autophagy. These systems are essential for maintaining protein homeostasis, or proteostasis, by identifying and eliminating misfolded or aggregated proteins that could otherwise lead to cellular toxicity.

The UPS acts as the primary line of defense against soluble misfolded globin chains. In this process, the unstable globin monomers are tagged with a chain of ubiquitin molecules, which serves as a signal for their degradation by the proteasome, a large protein complex that breaks down targeted proteins into smaller peptides. Research in analogous conditions like beta-thalassemia, where an excess of alpha-globin chains exists, has shown that these surplus chains are polyubiquitinated and degraded by the proteasome. medicalnewstoday.com This process is crucial in mitigating the immediate cytotoxic effects of these unstable proteins.

However, when the production of unstable hemoglobin overwhelms the capacity of the UPS, or if the unstable proteins form larger aggregates, the cell activates autophagy. Autophagy is a catabolic process that involves the sequestration of cellular components, including protein aggregates, within a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome, and its contents are degraded by lysosomal hydrolases. This pathway is particularly important for clearing larger, insoluble protein aggregates that are not efficiently handled by the proteasome. Studies have demonstrated that in states of proteotoxic stress induced by excess globin chains, autophagy is upregulated as a compensatory mechanism to clear these aggregates and maintain cellular viability. medicalnewstoday.com

The interplay between the UPS and autophagy is critical. Inhibition of the proteasome has been shown to activate autophagy, indicating a coordinated response to proteotoxic stress. medicalnewstoday.com This crosstalk ensures that the cell has multiple, redundant mechanisms to cope with the burden of unstable proteins.

PathwaySubstrateMechanism
Ubiquitin-Proteasome System (UPS) Soluble misfolded globin chainsPolyubiquitination followed by degradation by the proteasome.
Autophagy Insoluble globin aggregatesSequestration in autophagosomes and degradation in lysosomes.

Cellular and Subcellular Responses to this compound-Induced Stress

The chronic production of unstable hemoglobin variants induces a state of persistent cellular stress, leading to a cascade of responses within erythroid cells that can determine their fate.

Erythroid Cell Senescence and Apoptosis Pathways

The accumulation of unstable hemoglobin and the resulting oxidative stress can trigger premature senescence and apoptosis (programmed cell death) in erythroid precursors. Senescence is a state of irreversible growth arrest, and in the context of erythropoiesis, it contributes to ineffective red blood cell production.

Apoptosis is a key feature of the pathophysiology of diseases involving unstable hemoglobins (B146990). The aggregation of unstable globin chains can lead to the activation of intrinsic apoptotic pathways. This is often mediated by the release of pro-apoptotic factors from the mitochondria, which are particularly susceptible to oxidative damage. The subsequent activation of caspases, a family of proteases that execute apoptosis, leads to the dismantling of the cell. This premature death of erythroid precursors in the bone marrow is a major contributor to the anemia seen in individuals with unstable hemoglobin variants.

Adaptive and Compensatory Molecular Mechanisms

In the face of the stress induced by unstable hemoglobins, erythroid cells also initiate a series of adaptive and compensatory mechanisms aimed at promoting survival and function. A key response to the anemia that often results from unstable hemoglobin is the increased production of erythropoietin (EPO) by the kidneys. EPO is a hormone that stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, in an attempt to compensate for the premature destruction of red blood cells.

At the molecular level, cells under proteotoxic stress can upregulate the expression of molecular chaperones, such as heat shock proteins. These chaperones can assist in the refolding of misfolded proteins, preventing their aggregation and targeting them for degradation.

Furthermore, in response to the chronic oxidative stress generated by unstable hemoglobin, cells can activate antioxidant defense pathways. This involves the upregulation of enzymes that neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Another adaptive mechanism involves a shift in the oxygen-hemoglobin dissociation curve. In some cases of anemia, there is an increased synthesis of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) in red blood cells. 2,3-BPG decreases the oxygen affinity of hemoglobin, facilitating the release of oxygen to the tissues and partially compensating for the reduced oxygen-carrying capacity of the blood.

ResponseTriggerKey Molecules/PathwaysOutcome
Apoptosis Protein aggregation, oxidative stressCaspases, mitochondrial pro-apoptotic factorsPremature death of erythroid precursors, ineffective erythropoiesis.
Increased Erythropoiesis Anemia, tissue hypoxiaErythropoietin (EPO)Stimulation of red blood cell production.
Chaperone Upregulation Proteotoxic stressHeat shock proteinsRefolding of misfolded proteins, prevention of aggregation.
Antioxidant Defense Oxidative stressAntioxidant enzymesNeutralization of reactive oxygen species.
Increased 2,3-BPG Anemia2,3-bisphosphoglycerateDecreased hemoglobin-oxygen affinity, enhanced oxygen delivery to tissues.

Research Methodologies and Experimental Models for Hemoglobin Agnana Study

Molecular Genetic Techniques for Hemoglobin Mutation Identification

The foundational step in characterizing a novel hemoglobin variant like Hemoglobin Agnana is the identification of the specific mutation in the globin genes. aetna.com This is achieved through a variety of powerful molecular techniques.

Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific segments of DNA, making it possible to analyze the globin genes from a small blood sample. For hemoglobinopathy diagnostics, several specialized PCR methods are employed.

Gap-PCR: This method is particularly useful for detecting large deletions or insertions within the globin gene clusters. nih.gov If this compound were caused by such a deletion, primers flanking the suspected deleted region would be used. The presence or absence of a PCR product, and its size, would indicate whether the deletion is present. researchgate.net This technique is a rapid and cost-effective way to screen for known, common deletional mutations. nih.gov

Amplification Refractory Mutation System (ARMS) PCR: ARMS-PCR is designed to detect single nucleotide polymorphisms (SNPs) or small insertions/deletions. harvard.edu This technique uses sequence-specific primers that will only amplify DNA if the specific mutation associated with this compound is present. harvard.eduaetna.com It is a highly reliable and fast method for screening for known point mutations. aetna.com A typical ARMS assay involves two reactions: one with a primer for the normal allele and one with a primer for the mutant allele, allowing for the determination of whether the individual is normal, heterozygous, or homozygous for the mutation. harvard.edu

DNA sequencing provides the most definitive identification of a genetic mutation.

Sanger Sequencing: For many years, Sanger sequencing has been the "gold standard" for identifying mutations in the relatively small alpha- and beta-globin genes. mdpi.com This method determines the exact nucleotide sequence of a targeted DNA region, allowing for the precise identification of any point mutations, small insertions, or deletions that could give rise to this compound.

Next-Generation Sequencing (NGS): NGS has revolutionized genetic diagnostics by allowing for the simultaneous sequencing of multiple genes or even the entire genome. youtube.combldedu.ac.in For a suspected novel variant like this compound, an NGS panel that includes all globin genes and their regulatory regions could be employed. youtube.com This approach is particularly valuable in complex cases or for high-throughput screening, as it can identify not only the primary mutation but also any other genetic modifiers that might influence the clinical presentation. mdpi.comyoutube.com

These techniques are primarily used to detect copy number variations (CNVs), such as deletions or duplications of entire genes or exons, which are a common cause of thalassemias.

Multiplex Ligation-dependent Probe Amplification (MLPA): MLPA is a sensitive method for detecting deletions and duplications in the globin gene clusters. nih.govfrontiersin.org It can effectively identify unknown and different types of gene rearrangements that might not be detectable by standard Gap-PCR. nih.gov If this compound were suspected to be the result of a complex gene rearrangement, MLPA would be an invaluable diagnostic tool. frontiersin.org

Microarray Technology: Microarray analysis, specifically array comparative genomic hybridization (aCGH), can also be used to detect copy number variations across the globin gene loci. nih.govmicrobenotes.com This technology involves hybridizing the patient's DNA to a chip containing a vast number of probes, allowing for a high-resolution analysis of gene deletions or duplications. nih.gov

Protein Analysis Techniques for Hemoglobin Characterization

Once a genetic mutation is identified, it is crucial to analyze the resulting abnormal protein to understand how its structure and function are affected.

Electrophoresis separates proteins based on their electrical charge. nih.gov It is a cornerstone of hemoglobinopathy screening and characterization. wikipedia.org

Hemoglobin Electrophoresis: This technique applies an electric current to a blood sample on a medium like cellulose (B213188) acetate (B1210297) or agarose (B213101) gel. biochemden.com Different hemoglobin variants, having different charges due to their amino acid substitutions, will migrate at different speeds, forming distinct bands. biochemden.com The position of the this compound band relative to normal Hemoglobin A and other common variants (like S and C) would provide initial characterization. biochemden.com Testing at different pH levels (alkaline and acid electrophoresis) can further help to differentiate variants that migrate similarly under a single condition. biochemden.com

Isoelectric Focusing (IEF): IEF offers higher resolution than traditional electrophoresis. It separates hemoglobin variants based on their isoelectric point (the pH at which they have no net charge) in a pH gradient gel. This method is very sensitive and can distinguish between many variants that are not separable by conventional electrophoresis. The precise position of this compound in an IEF gel would be a key characteristic feature.

Table 1: Comparison of Electrophoretic Methods for Hemoglobin Variant Analysis

FeatureHemoglobin ElectrophoresisIsoelectric Focusing (IEF)
Principle Separation based on net charge in an electric field at a fixed pH. biochemden.comSeparation based on isoelectric point in a pH gradient.
Resolution Good for common variants like Hb S and Hb C. biochemden.comVery high; can distinguish variants with similar charges.
Application Routine screening for hemoglobinopathies. wikipedia.orgConfirmatory testing and newborn screening.
Quantification Can be estimated by densitometry, but may be imprecise. biochemden.comCan be difficult to quantify accurately.

Chromatography separates molecules based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): Cation-exchange HPLC is now a primary method for screening and quantifying hemoglobin variants. In this technique, a hemolysate is passed through a column with a charged stationary phase. Different hemoglobins (B146990) interact with the column to varying degrees and are eluted at different times, known as their retention time. The retention time for this compound would be a specific and reproducible characteristic. HPLC is highly automated, provides excellent separation, and accurately quantifies the percentages of different hemoglobin fractions, including HbA2 and HbF, which is crucial for diagnosing thalassemias.

Table 2: Illustrative HPLC Retention Times for Common Hemoglobin Variants

This table provides typical retention time windows for known variants on a common analysis system (Bio-Rad VARIANT II) to illustrate how a new variant like "this compound" would be characterized. The actual retention time would need to be determined experimentally.

Retention Time (minutes)Common Hemoglobin Variants
0.98 – 1.20Hemoglobin F
3.30 – 3.90Hemoglobin A2, Hemoglobin E
3.90 – 4.30Hemoglobin D-Punjab
4.30 – 4.70Hemoglobin S
4.90 – 5.30Hemoglobin C

Data adapted from established HPLC methodologies.

Development and Application of Animal Models for this compound ResearchThere is no indication that animal models for this compound have been developed or utilized in research.

Due to the scarcity of information, it is not possible to provide detailed research findings or data tables as requested. Further investigation into this rare hemoglobin variant would be required to populate the outlined article structure with scientifically accurate information.

Evolutionary and Comparative Aspects of Hemoglobin Agnana

Globin Gene Evolution and the Emergence of Hemoglobin Complexity

The globin gene superfamily, responsible for oxygen transport and storage proteins, has a long and intricate evolutionary history spanning over a billion years. The ancestral globin genes of invertebrates and plants are thought to predate the divergence of these kingdoms researchgate.net. Through evolutionary processes, two main clusters of globin genes separated in early vertebrates approximately 500 million years ago researchgate.net. In humans, these clusters are located on chromosome 11 (beta-like) and chromosome 16 (alpha-like) researchgate.netjetir.org.

The evolution of the globin gene family exemplifies how physiological versatility can be achieved through the divergence of duplicated genes Current time information in Vorio Egeo, GR.. This process has led to the development of different globin chains (alpha, beta, gamma, delta, epsilon, zeta, myoglobin, neuroglobin, cytoglobin, and androglobin) with specialized functions and expression patterns throughout development researchgate.netjetir.orgresearchgate.net.

Gene duplication is a fundamental mechanism driving evolution, allowing for the creation of new genes with potentially novel functions fishersci.nlnih.gov. In the context of globin genes, duplication events have provided the raw material for the diversification of globin proteins researchgate.netnih.govnih.govsdrugs.comnih.govresearchgate.net. Following duplication, gene copies can undergo different evolutionary fates, including neofunctionalization, where one copy acquires a new function while the original gene retains its ancestral role fishersci.nlnih.gov.

The evolution of hemoglobin from simpler precursors is a classic example of neofunctionalization fishersci.nlresearchgate.net. An ancestral globin gene duplicated, and the resulting copies diverged, eventually leading to the alpha and beta globin lineages researchgate.netsdrugs.comresearchgate.net. This divergence involved changes in gene regulation, protein structure, and expression, enabling the formation of the tetrameric hemoglobin molecule (α₂β₂) with its cooperative oxygen binding properties, a significant evolutionary innovation for efficient oxygen transport in multicellular organisms fishersci.nlresearchgate.netfrontiersin.org. Studies reconstructing ancestral globin proteins suggest that the emergence of the complex structure and function of modern hemoglobin was triggered by a limited number of mutations in these ancient duplicated genes researchgate.net.

Ancestral sequence reconstruction is a powerful technique used to infer the amino acid sequences of proteins from extinct organisms, providing insights into the evolutionary trajectory of protein structure and function sdrugs.comnih.govresearchgate.netfrontiersin.orgwikipedia.org. By analyzing phylogenetic relationships of extant globin genes, researchers can computationally reconstruct the sequences of ancestral globin proteins that existed millions of years ago sdrugs.comnih.govresearchgate.netfrontiersin.orgwikipedia.org.

Characterization of these reconstructed ancestral globins through biochemical and biophysical methods allows scientists to experimentally probe their properties, such as oxygen binding affinity, stability, and subunit interactions sdrugs.comresearchgate.netfrontiersin.orgwikipedia.org. These studies have revealed key steps in the evolution of hemoglobin's complex features, including the transition from monomeric to tetrameric structures and the development of cooperative oxygen binding researchgate.netfrontiersin.orgwikipedia.org. While direct reconstruction of the specific ancestral protein leading solely to the Hemoglobin Agnana lineage is not typically the focus of these broad evolutionary studies, the principles and findings from ancestral globin reconstruction provide a crucial framework for understanding how mutations in globin genes, like the one causing this compound, can impact protein structure, stability, and function, leading to diverse clinical phenotypes.

Comparative Analysis of this compound with Other β-Globin Variants and Thalassemias

This compound is one among a multitude of hemoglobin variants, particularly those affecting the beta-globin chain. Its clinical significance lies in its association with a severe beta-thalassemia phenotype, necessitating comparison with other similar conditions.

This compound is caused by a specific genetic alteration in the HBB gene, which encodes the beta-globin chain. This mutation is a two-nucleotide insertion (+TG) at codon 94 (GAC>GTGAC) Current time information in ມ. ປາກເຊ, LA.nih.gov. This insertion causes a frameshift, altering the reading frame of the mRNA and leading to the synthesis of an elongated beta-globin chain containing 157 amino acid residues, instead of the normal 146 Current time information in ມ. ປາກເຊ, LA.nih.gov. The C-terminus of the elongated chain is entirely different from that of a normal beta-globin chain Current time information in ມ. ປາກເຊ, LA..

This compound belongs to a class of elongated hemoglobin variants, which are characterized by the presence of additional amino acid residues, typically at the C-terminus of the globin chain. Other examples of elongated beta-globin variants mentioned in the literature include Hemoglobin Constant Spring (an alpha-globin variant, but conceptually similar in elongation) cdutcm.edu.cn, Hemoglobin Morgantown (156 amino acids), Hemoglobin Wilde (157 amino acids), and Hemoglobin Patagonia (155 amino acids) Current time information in ມ. ປາກເຊ, LA.ecdybase.org.

While all elongated variants share the common feature of an extended polypeptide chain due to insertions or stop codon read-throughs, the specific mutations and the resulting elongated sequences differ. For instance, this compound's elongation is due to a +TG insertion at codon 94 Current time information in ມ. ປາກເຊ, LA.nih.gov, whereas Hemoglobin Patagonia results from a 'GT' duplication after the second base of codon 98 ecdybase.org. Hemoglobin Morgantown involves a frameshift at codon 91 Current time information in ມ. ປາກເຊ, LA.. These distinct genetic events lead to variations in the length and amino acid composition of the elongated segments, which in turn can influence the structural integrity and functional properties of the variant hemoglobin.

The altered C-terminus in elongated variants can interfere with the proper folding of the beta-globin chain and its assembly with alpha-globin chains to form stable tetramers (α₂β₂). This structural abnormality is a key factor contributing to the instability observed in many elongated hemoglobins (B146990), including this compound Current time information in ມ. ປາກເຊ, LA.choa.org.

This compound is classified as a hyper unstable hemoglobin Current time information in ມ. ປາກເຊ, LA.choa.org. The instability of the elongated beta-globin chain leads to its precipitation within erythroid precursors, forming inclusion bodies Current time information in ມ. ປາກເຊ, LA.ecdybase.orgchoa.org. This accumulation of unstable beta-globin chains and the resulting imbalance with alpha-globin chains contribute to ineffective erythropoiesis, a hallmark of beta-thalassemia Current time information in ມ. ປາກເຊ, LA.ecdybase.orgchoa.org. The excess alpha-globin chains, unable to find stable beta partners, also precipitate, further exacerbating cellular damage Current time information in ມ. ປາກເຊ, LA..

The severe beta-thalassemia phenotype observed in individuals heterozygous for this compound is a direct consequence of this molecular instability and ineffective erythropoiesis Current time information in ມ. ປາກເຊ, LA.nih.govchoa.org. This mechanism overlaps with the pathophysiology of other dominant beta-thalassemias caused by unstable beta-globin variants Current time information in ມ. ປາກເຊ, LA.choa.org. Unlike the more common forms of beta-thalassemia, which are typically recessive and result from reduced production of normal beta-globin, dominant beta-thalassemias are caused by structural variants like this compound that are synthesized but are functionally deficient due to their instability and propensity to precipitate choa.org.

While the general mechanism of instability and precipitation is shared among many unstable hemoglobin variants, the specific degree of instability and the resulting clinical severity can vary depending on the nature of the mutation and the specific amino acid changes in the variant globin chain. The distinct structural alterations in different elongated variants, as discussed in section 7.2.1, likely contribute to variations in their precise molecular behavior and interaction with other cellular components.

7.4.1. Insights from this compound into General Protein Stability and Folding Research

This compound is identified as a structural variant involving an elongated β-globin chain, initially detected in a patient with a thalassemia-like phenotype. researchgate.net This classification places this compound within the broader category of hemoglobinopathies, genetic disorders characterized by structural alterations in globin chains that can affect hemoglobin function, stability, or synthesis. ganeshdiagnostic.comnih.govmdpi.com

Research into hemoglobin variants, including those classified as unstable hemoglobins, provides valuable insights into the principles governing protein stability and folding. Unstable hemoglobins often result from amino acid substitutions or deletions that disrupt the noncovalent interactions essential for maintaining the structural integrity of the hemoglobin tetramer. ganeshdiagnostic.com These disruptions can lead to denaturation and precipitation of the abnormal globin chains, forming inclusion bodies. ganeshdiagnostic.com

Initial stability tests on this compound using heat and isopropanol (B130326) methods reportedly showed normal results researchgate.net. However, other sources classify Hb Agnana as a novel dominant β-thalassemia variant affecting hemoglobin stability researchgate.net. This apparent discrepancy highlights the complexity in classifying and characterizing the stability profiles of hemoglobin variants and underscores the need for diverse methodologies in assessing protein stability.

Studies on various unstable hemoglobin variants contribute to the understanding of how specific amino acid changes impact local and global protein conformation and dynamics. For instance, mutations affecting the heme pocket or inter-subunit contacts are known to influence hemoglobin stability and oxygen binding properties. nih.govnih.gov While detailed research specifically on the folding pathway or the precise molecular mechanisms underlying the reported stability characteristics of this compound is limited in the available literature, its identification as a structural variant with potential stability implications contributes to the catalog of known hemoglobin abnormalities.

Comparative studies of different hemoglobin variants with varying degrees of stability, including those like this compound, aid researchers in elucidating the critical structural determinants of hemoglobin folding and stability. These investigations often employ a range of biophysical techniques to probe protein conformation, thermal denaturation, and aggregation propensity. mdpi.comresearchgate.netresearchgate.netabcam.com The study of how mutations in globin genes lead to altered protein structures and phenotypes in variants like this compound indirectly informs general protein science by providing case-specific examples of the delicate balance of forces that maintain protein integrity.

Data Table: Selected Hemoglobin Variants and Stability Characteristics

Hemoglobin VariantGlobin Chain AffectedMutation / DescriptionReported Stability
Hemoglobin Aα and βNormal adult hemoglobin (α2β2)Stable
This compoundβElongated β-globin chain structural variant researchgate.netReported Normal researchgate.net, potentially unstable researchgate.net
Hemoglobin Mont Saint Aignanββ128 Alanine → Proline nih.govMildly unstable nih.gov
Hemoglobin Eββ26 Glutamic acid → Lysine nih.govUnstable researchgate.net
Hemoglobin S (Sickle Cell)ββ6 Glutamic acid → Valine abcam.comReduced solubility, leads to aggregation
Hemoglobin Leporeδβ fusionNon-homologous crossover of δ and β genes wardelab.comStable molecule, reduced synthesis rate wardelab.com

Note: Stability can be assessed by various methods, and reported characteristics may vary depending on the experimental conditions.

Future Directions in Hemoglobin Agnana Research

Advancements in High-Resolution Structural Determination of Hemoglobin Agnana

There is no available data on the structure of "this compound" as this compound is not documented in scientific literature. Research in this area would first require the identification and isolation of such a compound.

Elucidating Novel Molecular Pathways in this compound Pathophysiology

As "this compound" has not been identified, there is no associated pathophysiology to investigate. The study of molecular pathways is contingent on the existence of a defined pathological state linked to a specific molecule.

Development of Advanced Computational Models for Predicting this compound Behavior

The creation of computational models requires foundational data on the molecular structure and properties of a compound. Without any information on "this compound," it is impossible to develop predictive models of its behavior.

Exploration of this compound as a Model for Understanding Unstable Protein Disorders

The potential of any molecule to serve as a model for disease depends on its known characteristics. As "this compound" is an unidentified compound, it cannot be explored as a model for unstable protein disorders.

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting hemoglobin Agnana in clinical samples, and how do they address potential confounding factors?

  • Methodological Answer : this compound, an elongated β-globin variant, is typically identified via high-performance liquid chromatography (HPLC) combined with DNA sequencing to confirm structural anomalies . Key considerations include:

  • Sample Preparation : Use citrate or EDTA anticoagulants to prevent protein degradation.
  • Confounding Factors : Differentiate from other β-globin variants (e.g., Hb Tak) using retention time profiles and mass spectrometry .
  • Validation : Cross-check with capillary electrophoresis to resolve overlapping peaks common in thalassemia-like phenotypes .

Q. How does this compound’s structural alteration impact its oxygen-binding capacity compared to wild-type hemoglobin?

  • Methodological Answer : Oxygen affinity assays (e.g., tonometry) are employed to measure P50 values. For this compound:

  • Experimental Design : Compare oxygen dissociation curves of purified this compound against HbA under controlled pH (7.4) and temperature (37°C).
  • Data Interpretation : Use Hill plots to assess cooperativity. The elongated β-chain may disrupt heme-pocket stability, altering oxygen affinity .

Q. What ethical considerations are critical when designing studies involving this compound carriers?

  • Methodological Answer :

  • Informed Consent : Disclose risks of genetic stigmatization, especially in prenatal studies (e.g., long-read sequencing for carrier screening) .
  • Data Privacy : Anonymize demographic data (e.g., geographic prevalence in Calabria, Italy) to avoid community identification .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro functional assays and in vivo clinical phenotypes of this compound?

  • Methodological Answer :

  • Hypothesis Testing : Use transgenic mouse models to isolate the variant’s effects from modifier genes (e.g., α-globin mutations).
  • Data Triangulation : Combine hematologic parameters (MCV, MCH) with proteomic analysis to assess compensatory mechanisms (e.g., elevated HbF) .
  • Statistical Approach : Apply Bland-Altman analysis to quantify bias between assay results and clinical observations .

Q. What experimental strategies minimize bias in population-level studies of this compound’s prevalence and penetrance?

  • Methodological Answer :

  • Sampling Design : Stratify populations by ancestry (e.g., Southern Italy) and use random cluster sampling to avoid overrepresentation .
  • Bias Mitigation : Adjust for digital preference (e.g., rounding of hemoglobin values to 0 or 2 g/dL) via regression models .
  • Quality Control : Replicate measurements using dual-method verification (HPLC + spectrophotometry) .

Q. How can computational modeling elucidate this compound’s molecular pathology, and what are its limitations?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the elongated β-globin’s interaction with α-chains using software like GROMACS.
  • Limitations : Force field inaccuracies may mispredict steric clashes; validate with cryo-EM or X-ray crystallography .
  • Data Interpretation : Compare RMSD values to wild-type hemoglobin to quantify structural destabilization .

Data Analysis and Reproducibility

Q. What statistical frameworks are robust for analyzing this compound’s heterozygote advantage in malaria-endemic regions?

  • Methodological Answer :

  • Study Design : Case-control studies with logistic regression to correlate variant frequency with malaria incidence.
  • Confounders : Adjust for sickle-cell trait (HbS) and G6PD deficiency using multivariate analysis .
  • Reproducibility : Share raw electrophoresis images and sequencing chromatograms via repositories like Zenodo .

Q. How do preanalytical factors (e.g., storage temperature) affect this compound quantification in field studies?

  • Methodological Answer :

  • Controlled Experiment : Aliquot samples and store at -80°C, 4°C, and room temperature. Compare degradation rates via ANOVA.
  • Findings : this compound degrades 20% faster at 25°C than HbA due to structural instability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.